2,5-Dibromo-3,6-dimethylpyrazine

Übersicht

Beschreibung

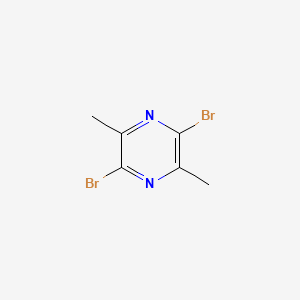

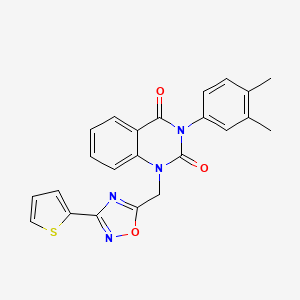

2,5-Dibromo-3,6-dimethylpyrazine is a chemical compound with the molecular formula C6H6Br2N2 and a molecular weight of 265.93 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of 2,5-Dibromo-3,6-dimethylpyrazine can be achieved by a two-fold reaction of 2,5-dibromo-3,6-dimethylpyrazine with ethynylarenes under standard Sonogashira conditions . The raw materials used for the synthesis include 2,5-Dichloro-3,6-dimethylpyrazine and DL-2-Aminopropionic anhydride .Molecular Structure Analysis

The molecular structure of 2,5-Dibromo-3,6-dimethylpyrazine consists of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .Chemical Reactions Analysis

2,5-Dibromo-3,6-dimethylpyrazine undergoes various chemical reactions. For instance, it reacts with ethynylarenes to yield 2,5-bis (thien-2-ylethynyl)-3,6-dimethylpyrazine . It also undergoes a reduction to the radical anion at ca. -1.9 V, which is almost reversible at high scan rates .Physical And Chemical Properties Analysis

2,5-Dibromo-3,6-dimethylpyrazine has a molecular weight of 265.93 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Synthesis and Optoelectronic Properties

2,5-Dibromo-3,6-dimethylpyrazine has been utilized in the synthesis of a series of 2,5-di(aryleneethynyl)pyrazine derivatives, which have shown promising optoelectronic properties. These derivatives, synthesized under standard Sonogashira conditions, exhibit a lower HOMO–LUMO gap compared to similar compounds, enhancing their potential in light-emitting devices due to improved electron-transporting properties (Zhao et al., 2004).

Co-oligomers with Blue Emission

Another application is in the creation of phenylene–2,5-dimethylpyrazinyl co-oligomers, synthesized via Suzuki cross-coupling reactions. These compounds have shown efficient blue electroluminescence, making them suitable for use in light-emitting diodes and other display technologies (Türksoy et al., 2003).

High-Yield 2,5-Dimethylpyrazine Production

In biotechnological research, 2,5-Dibromo-3,6-dimethylpyrazine has been a focus in the context of enhancing the efficiency of 2,5-Dimethylpyrazine production. Genetically engineered strains of Escherichia coli have been developed to increase the yield and carbon recovery rate of 2,5-Dimethylpyrazine, a significant improvement over conventional chemical synthesis methods (Yang et al., 2021).

Crystal Structure and Molecular Interactions

The crystal structure of derivatives of 2,5-Dibromo-3,6-dimethylpyrazine has been extensively studied. For instance, the crystal structure of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, a derivative, reveals unique supramolecular interactions and a three-dimensional lattice of hydrogen-bonded acid and water molecules (Rambaran et al., 2009).

Synthesis of New Ligands for Metal Complexes

A reaction involving tetramethylpyrazine with SeO2 leads to the creation of new chelating ligands for transition metal complexes, indicating potential applications in catalysis and materials science (Schumann & Luo, 2005).

Magnetic Properties in Coordination Polymers

Copper(2,3-dimethylpyrazine)dibromide, derived from 2,5-Dibromo-3,6-dimethylpyrazine, has been used to study the magnetic properties of coordination polymers. These studies support the development of magnetic materials with specific properties (Wells et al., 2005).

Eigenschaften

IUPAC Name |

2,5-dibromo-3,6-dimethylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c1-3-5(7)10-4(2)6(8)9-3/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIFCRKBMPJZKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)Br)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564662 | |

| Record name | 2,5-Dibromo-3,6-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-3,6-dimethylpyrazine | |

CAS RN |

121594-49-8 | |

| Record name | 2,5-Dibromo-3,6-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3046175.png)

![Benzoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B3046176.png)

![3-(4-methoxyphenyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3046178.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3046180.png)

![1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B3046185.png)

![2-(4-Bromophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3046186.png)

![1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B3046187.png)

![5-[(4-{[2-(3-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B3046196.png)